Deoxycorticosterone sulfate

Description

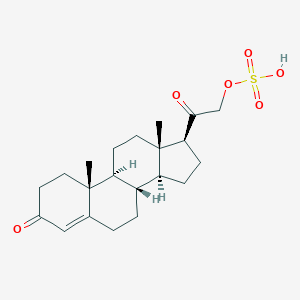

Structure

2D Structure

3D Structure

Properties

CAS No. |

1420-82-2 |

|---|---|

Molecular Formula |

C21H30O6S |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |

InChI |

InChI=1S/C21H30O6S/c1-20-9-7-14(22)11-13(20)3-4-15-16-5-6-18(19(23)12-27-28(24,25)26)21(16,2)10-8-17(15)20/h11,15-18H,3-10,12H2,1-2H3,(H,24,25,26)/t15-,16-,17-,18+,20-,21-/m0/s1 |

InChI Key |

PFWWYTIRUGAMOH-YFWFAHHUSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CCC34C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CCC34C |

Synonyms |

deoxycorticosterone sulfate |

Origin of Product |

United States |

Metabolism and Biotransformation of Deoxycorticosterone Sulfate

Circulatory Dynamics and Steroid Reservoir Function

Sulfation is a critical biochemical modification that alters the properties of steroids, rendering them more water-soluble and generally biologically inert. nih.govfrontiersin.org This process transforms hydrophobic steroids into hydrophilic sulfated esters, which facilitates their transport in the bloodstream. nih.govnih.gov Steroid sulfates, including by extension deoxycorticosterone sulfate (B86663), function as a large circulating reservoir. frontiersin.orgwikipedia.org They possess longer half-lives compared to their unconjugated counterparts, allowing for a sustained pool of precursor molecules that can be activated in target tissues. frontiersin.org

High concentrations of deoxycorticosterone sulfate are notably present in the plasma of the human fetus. nih.gov The uptake of these circulating sulfated steroids into target cells is not a simple diffusion process but is facilitated by specific transmembrane organic anion-transporting polypeptides (OATPs). nih.govnih.gov Once inside the cell, the sulfated steroid can be converted to its active, unconjugated form. nih.govnih.gov This mechanism allows for tissue-specific regulation of active steroid levels from the circulating inert pool.

Deconjugation Pathways: Steroid Sulfatase (STS) Activity

The conversion of this compound back to its biologically active unconjugated form is catalyzed by the enzyme steroid sulfatase (STS). nih.gov This deconjugation is a pivotal step in regulating the formation of active steroids in various tissues. nih.govoup.com

Steroid sulfatase (EC 3.1.6.2), formerly known as arylsulfatase C, is a key enzyme in steroid metabolism. wikipedia.orgoup.com The gene for human STS is located on the distal short arm of the X-chromosome (Xp22.3) and notably escapes X-inactivation. oup.com STS is a member of the sulfatase family, which comprises 17 identified enzymes in humans. nih.govfrontiersin.org

The STS protein is a multi-pass membrane protein that is primarily localized to the endoplasmic reticulum. wikipedia.orggenecards.org However, it has also been identified in other cellular compartments, including the Golgi apparatus, endosomes, lysosomes, and plasma membranes. frontiersin.orgwikipedia.org The enzyme is widely distributed throughout the body, with its activity detected in the placenta, liver, skin, brain, and adrenal glands, among other tissues. oup.com Purified human placental STS has a molecular mass of approximately 65 kDa, with variations depending on the degree of glycosylation. oup.com

Table 1: Properties of Human Steroid Sulfatase (STS)

| Property | Description | Source |

|---|---|---|

| Enzyme Commission (EC) Number | 3.1.6.2 | wikipedia.orgoup.com |

| Gene Location | X-chromosome (Xp22.3) | oup.com |

| Cellular Localization | Primarily Endoplasmic Reticulum; also Golgi apparatus, plasma membrane, endosomes, lysosomes | frontiersin.orgwikipedia.orggenecards.org |

| Molecular Mass | ~65 kDa (placental, glycosylation-dependent) | oup.com |

| Function | Hydrolysis of steroid sulfates to unconjugated steroids | nih.govnih.gov |

Steroid sulfatase is responsible for the hydrolysis of the sulfate ester bonds from a wide array of substrates. nih.gov Its activity is not restricted to a single class of steroids; it is capable of hydrolyzing both aryl steroid sulfates, such as estrone (B1671321) sulfate (E1S), and alkyl steroid sulfates. nih.govoup.com this compound falls into the category of alkyl steroid sulfates, and purified STS has been shown to hydrolyze it, along with other key alkyl sulfates like dehydroepiandrosterone (B1670201) sulfate (DHEAS), pregnenolone (B344588) sulfate, and cholesterol sulfate. nih.govoup.com This broad substrate specificity allows STS to play a central role in regulating the local availability of various biologically active steroids from their sulfated precursors. oup.com

The processes of sulfation and desulfation create a dynamic and reversible system that controls steroid activity. frontiersin.org While steroid sulfatase (STS) removes sulfate groups (desulfation), a separate family of enzymes, the sulfotransferases (SULTs), is responsible for adding them. nih.gov This sulfation reaction utilizes a universal sulfate donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov The balance between the activity of STS and SULTs within a specific tissue determines the net availability of unconjugated, active steroids. nih.govnih.gov This interplay is crucial for maintaining normal endocrine function, and its dysregulation is associated with various pathologies. nih.govnih.gov

Interconversion with Unconjugated Steroids and Other Metabolites

The relationship between circulating deoxycorticosterone (DOC) and this compound (DOCS) is a key aspect of their metabolism.

Despite the enzymatic pathways available for sulfation and desulfation within tissues, studies involving the intravenous administration of radiolabeled deoxycorticosterone and this compound in men and non-pregnant women have demonstrated that there is little to no interconversion between these two steroids in the plasma. nih.govnih.gov Research reconfirming this finding concluded that plasma DOC and DOCS are not significantly interconverted. nih.gov This lack of peripheral plasma interconversion suggests that both deoxycorticosterone and this compound are distinct secretory products, likely originating from the adrenal cortex. nih.gov

Table 2: Production Rates of Deoxycorticosterone (DOC) and this compound (DOCS)

| Compound | Mean Production Rate (µg/24h) | Source |

|---|---|---|

| Deoxycorticosterone (DOC) | 66 (± 9.8 SEM) | nih.gov |

| This compound (DOCS) | 92 (± 15.9 SEM) | nih.gov |

Intestinal Bacterial Metabolism of this compound to Progesterone (B1679170) and Metabolites

This compound that enters the intestine via the bile can be metabolized by the gut microbiota into progesterone and its derivatives. nih.govnih.gov This biotransformation is primarily achieved through 21-dehydroxylation, a reaction catalyzed by specific anaerobic bacteria. nih.govnih.gov This conversion is significant as it transforms a mineralocorticoid precursor into a hormone with progestogenic and neurosteroid activities.

Evidence suggests that after the intravenous administration of radiolabeled deoxycorticosterone (DOC), it is converted to DOCS in the liver. nih.govnih.gov A significant portion of this newly synthesized DOCS does not re-enter systemic circulation but is instead secreted into the bile and subsequently transported to the intestine. nih.govnih.gov Within the intestinal lumen, bacterial enzymes act on DOCS. The initial step is likely desulfation by bacterial sulfatases, releasing free DOC. This is followed by the key 21-dehydroxylation step, which removes the hydroxyl group at the C21 position, yielding progesterone.

Recent research has identified specific gut bacteria capable of performing this 21-dehydroxylation. psu.edubiocodexmicrobiotainstitute.com Notably, species such as Gordonibacter pamelaeae and Eggerthella lenta have been shown to convert glucocorticoids into progestins. psu.edubiocodexmicrobiotainstitute.com Eubacterium lentum, another intestinal anaerobe, is also known to possess a corticosteroid 21-dehydroxylase. nih.govnih.gov This enzymatic activity is highly specific for corticosteroids with an α-ketol side chain. nih.gov The resulting progesterone can be further metabolized by the gut microbiota into various other compounds, including allopregnanolone (B1667786), a potent neurosteroid. psu.edunih.gov The conversion of corticoids to progestins by gut bacteria represents a significant interaction between the host and its microbiome, potentially influencing host physiology, particularly in contexts like pregnancy and women's health. psu.edubiocodexmicrobiotainstitute.com

| Bacterial Species | Metabolic Action on Corticosteroids | Reference |

| Gordonibacter pamelaeae | 21-dehydroxylation (conversion to progestins) | psu.edu |

| Eggerthella lenta | 21-dehydroxylation (conversion to progestins) | psu.edunih.gov |

| Eubacterium lentum | Corticosteroid 21-dehydroxylase activity | nih.govnih.gov |

| Clostridium paraputrificum | Reduction of the α,β-unsaturated carbonyl of deoxycorticosterone | nih.gov |

| Clostridium scindens | Transformation of glucocorticoids into androgens | nih.gov |

Metabolism to Tetrahydrodeoxycorticosterone (B129496) (THDOC)

Tetrahydrodeoxycorticosterone (THDOC), a potent neurosteroid, is a metabolite of deoxycorticosterone (DOC). wikipedia.orgmdpi.com The metabolic pathway from DOCS to THDOC is a multi-step process that involves initial desulfation followed by enzymatic reductions.

The conversion of DOC to THDOC is catalyzed by two key enzymes: 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.govwikipedia.orgmdpi.com 5α-reductase first reduces the double bond in the A-ring of the steroid nucleus of DOC to produce 5α-dihydrodeoxycorticosterone. nih.govnih.gov Subsequently, 3α-HSD reduces the ketone group at the C3 position to a hydroxyl group, resulting in the formation of THDOC (3α,21-dihydroxy-5α-pregnan-20-one). wikipedia.orgmdpi.com

For this compound to be converted to THDOC, it must first undergo desulfation to yield the precursor, DOC. This desulfation can be carried out by steroid sulfatases present in various tissues. Once DOC is formed, it can then enter the metabolic pathway leading to THDOC synthesis in tissues expressing the necessary enzymes, such as the brain and liver. nih.gov The regulation of these enzymatic steps is crucial for controlling the levels of the neuroactive steroid THDOC.

Cellular Transport Mechanisms of Sulfated Steroids

Due to their hydrophilic sulfate group, sulfated steroids like this compound cannot freely diffuse across cell membranes. cas.cz Their movement into and out of cells is mediated by specific transporter proteins belonging to the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies. cas.cznih.gov

Organic Anion Transporters (OATs) and Solute Carrier (SLC) Transporters for Influx

The cellular uptake of sulfated steroids is primarily handled by members of the SLC superfamily, which includes the Organic Anion Transporting Polypeptides (OATPs, encoded by SLCO genes) and Organic Anion Transporters (OATs, encoded by SLC22A genes). nih.govnih.gov These transporters function to move a wide array of organic anions, including steroid sulfates, into cells. nih.gov

Several OATP and OAT members have been identified as transporters of sulfated steroids. nih.govnih.gov For instance, OATP1A2 and OATP2B1 are expressed at the blood-brain barrier and are known to mediate the uptake of sulfated steroids. nih.gov The Sodium-dependent Organic Anion Transporter (SOAT), also known as SLC10A6, is another key transporter that specifically facilitates the uptake of steroid sulfates. nih.govplos.orgfao.org

| Transporter Family | Specific Transporter | Function in Sulfated Steroid Transport | Reference |

| SLC10 | SOAT (SLC10A6) | Specific uptake of steroid sulfates. | nih.govplos.orgfao.org |

| SLCO (OATP) | OATP1A2, OATP2B1 | Influx of sulfated steroids, expressed at the blood-brain barrier. | nih.gov |

| SLC22A (OAT) | OAT3 | Uptake of sulfated steroids, expressed at the blood-brain barrier and in the choroid plexus. | nih.gov |

| SLC51 | OSTα-OSTβ | Transport of sulfated neurosteroids like DHEAS and PregS. | frontiersin.org |

Multidrug Resistance Proteins (MRPs) and ATP-Binding Cassette (ABC) Transporters for Efflux

The efflux of sulfated steroids from cells is an active process driven by ATP-binding cassette (ABC) transporters, particularly members of the Multidrug Resistance Protein (MRP) subfamily (encoded by ABCC genes). nih.govnih.govfrontiersin.org These transporters play a crucial role in cellular detoxification and in regulating the intracellular concentration of various compounds, including steroid conjugates. nih.gov

Several MRP isoforms, including MRP1, MRP2, MRP3, MRP4, MRP5, and MRP8 (ABCC11), have been shown to transport sulfated steroids. nih.govfrontiersin.orgnih.govnih.gov Another important ABC transporter involved in the efflux of sulfated steroids is the Breast Cancer Resistance Protein (BCRP, encoded by ABCG2). frontiersin.orgnih.gov These efflux pumps are expressed in various tissues, including the liver, kidney, placenta, and the blood-brain barrier, where they contribute to the elimination of sulfated steroids from the body and prevent their accumulation in sensitive tissues like the brain. nih.govnih.gov

| Transporter Family | Specific Transporter | Function in Sulfated Steroid Efflux | Reference |

| ABCC (MRP) | MRP1 (ABCC1) | Efflux of various conjugated steroids. | nih.govfrontiersin.org |

| ABCC (MRP) | MRP2 (ABCC2) | Efflux of sulfated conjugates. | nih.gov |

| ABCC (MRP) | MRP3 (ABCC3) | Efflux of sulfated conjugates. | nih.gov |

| ABCC (MRP) | MRP4 (ABCC4) | Efflux of sulfated steroids. | nih.govfrontiersin.org |

| ABCC (MRP) | MRP5 (ABCC5) | Efflux of sulfated conjugates. | nih.govdrugbank.com |

| ABCC (MRP) | MRP8 (ABCC11) | Efflux of sulfated steroids like DHEAS. | nih.govfrontiersin.orgwikipedia.org |

| ABCG | BCRP (ABCG2) | Efflux of sulfated steroids. | frontiersin.orgnih.gov |

Blood-Brain Barrier Permeation Dynamics

The blood-brain barrier (BBB) tightly regulates the passage of substances into the central nervous system, and the movement of sulfated steroids like this compound is controlled by a dynamic interplay of influx and efflux transporters. nih.govfrontiersin.org While sulfated steroids are generally more water-soluble than their unconjugated counterparts, they can cross the BBB, albeit to a limited extent, via carrier-mediated transport. frontiersin.orgnih.gov

Influx into the brain is mediated by transporters such as OATP1A2, OATP2B1, and OAT3, which are expressed on the endothelial cells of the BBB. nih.gov However, the brain is also protected from excessive accumulation of these compounds by potent efflux transporters. nih.gov Members of the MRP family (e.g., MRP1, MRP4, MRP8) and BCRP are present at the BBB and actively pump sulfated steroids out of the brain and back into the circulation. nih.govfrontiersin.orgfrontiersin.org

Studies on other sulfated neurosteroids, such as dehydroepiandrosterone sulfate (DHEAS), have shown that efflux from the brain can be significantly greater than influx, suggesting a net efflux mechanism that limits brain exposure. nih.govnih.gov This active efflux is a critical component of the BBB's protective function, maintaining the delicate neurochemical balance within the central nervous system. nih.gov The permeation of this compound across the BBB is therefore likely to be a carefully controlled process, governed by the relative activities of these influx and efflux transport systems.

Enzymatic Regulation of Deoxycorticosterone Sulfate Homeostasis

Regulation of Sulfotransferase Activity

The activity of sulfotransferases, particularly SULT2A1 which is responsible for the sulfation of hydroxysteroids like DOC, is under complex transcriptional control by a variety of nuclear receptors and transcription factors. nih.gov This regulation allows for tissue-specific and context-dependent modulation of DOC sulfation.

Several nuclear receptors have been identified as key regulators of SULT2A1 gene expression. The liver X receptor α (LXRα) has been shown to transactivate the SULT2A1 gene, leading to increased mRNA, protein, and enzymatic activity. nih.gov Similarly, the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) can induce SULT2A1 expression. nih.gov For instance, in human intestinal cells, activation of PXR and CAR resulted in an approximate 1.7-fold and 3.5-fold increase in SULT2A1 induction, respectively. nih.gov The retinoid-related orphan receptors RORα and RORγ also positively regulate the human SULT2A1 gene. physiology.org

In the adrenal gland, the expression of SULT2A1 is influenced by steroidogenic factor 1 (SF1) and GATA-6. nih.gov Furthermore, the estrogen-related receptor α (ERRα) enhances the transcriptional activity of the SULT2A1 promoter, with studies showing a 2.6-fold increase in promoter activity with wild-type ERRα and a striking 79.5-fold increase with a constitutively active form, VP16-ERRα. oup.com This effect of ERRα on the SULT2A1 promoter was found to be more potent than the stimulation observed with SF1. oup.com

The table below summarizes the influence of various nuclear receptors on the transcriptional activity of the SULT2A1 gene, highlighting the fold increase in its activity.

| Regulator | Cell/Tissue Type | Effect on SULT2A1 Activity (Fold Increase) |

|---|---|---|

| PXR Activation | Human Intestinal Cells (Caco-2) | ~1.7 |

| CAR Activation | Human Intestinal Cells (Caco-2) | 3.5 |

| ERRα (wild-type) | - | 2.6 |

| ERRα (VP16-ERRα) | - | 79.5 |

| Ciprofibrate (PPAR-α activator) | Primary Human Hepatocytes | ~2 |

Regulation of Steroid Sulfatase Expression and Activity

Steroid sulfatase (STS) plays a crucial role in reversing the action of SULTs by hydrolyzing steroid sulfates, including DOCS, back to their biologically active forms. oup.com The regulation of STS expression and activity is complex and can occur at transcriptional and post-translational levels.

The expression of the STS gene is known to be influenced by various signaling molecules. Cytokines and growth factors are significant modulators of STS activity. For example, interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNFα) can synergistically increase STS activity in breast cancer cells, potentially through post-translational modifications rather than by altering mRNA expression. oup.comfrontiersin.org In contrast, interleukin-1β (IL-1β) has been shown to decrease both the activity and mRNA expression of STS in human endometrial stromal cells and vascular smooth muscle cells. oup.com

Growth factors such as basic fibroblast growth factor (bFGF) and insulin-like growth factor-I (IGF-I) have also been found to increase STS activity in a dose- and time-dependent manner in certain cancer cell lines, an effect that appears to require new protein synthesis. oup.com Furthermore, inflammatory stimuli can induce the STS gene in hepatic cells, with evidence pointing to STS being a novel target for the transcription factor NF-κB. nih.gov

The following table outlines the effects of various factors on the regulation of steroid sulfatase.

| Regulating Factor | Cell/Tissue Type | Effect on STS Activity/Expression |

|---|---|---|

| Interleukin-6 (IL-6) & TNFα | Breast Cancer Cells | Increase in activity |

| Interleukin-1β (IL-1β) | Endometrial Stromal Cells, Vascular Smooth Muscle Cells | Decrease in activity and mRNA expression |

| Basic Fibroblast Growth Factor (bFGF) | Breast Cancer Cells | Increase in activity |

| Insulin-like Growth Factor-I (IGF-I) | Breast Cancer Cells | Increase in activity |

| Inflammatory Stimuli (LPS, TNFα) | Hepatic Cells | Induction of gene expression via NF-κB |

Influence of Adrenal and Gonadal Factors on Sulfation Enzymes

The endocrine products of the adrenal glands and gonads play a significant role in modulating the enzymes responsible for the sulfation and desulfation of steroids. Adrenocorticotropic hormone (ACTH), the primary regulator of adrenal steroidogenesis, indirectly influences the substrate availability for sulfation enzymes. nih.gov In human adrenal cells, stimulation by corticotropin-releasing hormone (CRH) or ACTH leads to an increase in SULT2A1 gene expression. nih.gov

Studies in animal models have demonstrated a direct link between adrenal function and sulfotransferase activity. For instance, adrenalectomy in rats has been shown to significantly diminish hepatic cortisol sulfotransferase activity. jci.org This suggests that adrenal-derived corticosteroids are important for maintaining normal sulfation capacity in the liver.

Gonadal hormones also exert regulatory effects on steroid sulfation. nih.gov Research has indicated that the intrahepatic conversion of DOC to DOCS is significantly higher in premenopausal women compared to men, suggesting a role for female gonadal hormones in enhancing this metabolic pathway. nih.gov The expression of SULT2A1 is known to be limited to the adrenal zona reticularis, which is crucial in defining the production of DHEA sulfate (B86663) (DHEAS) and other steroid sulfates. nih.gov The interplay between adrenal and gonadal hormones creates a complex regulatory network that fine-tunes the balance between active steroids and their sulfated conjugates.

Regulatory Control in Specific Physiological States (e.g., pregnancy)

Pregnancy represents a unique physiological state characterized by dramatic alterations in steroid hormone metabolism, including a significant increase in the production of deoxycorticosterone sulfate. nih.govbioscientifica.com During human pregnancy, the maternal plasma concentration of DOC can be markedly elevated, and this is accompanied by even higher levels of DOCS. obgynkey.com

A primary source of the elevated maternal DOCS is the placenta, which processes precursors originating from the fetus. bioscientifica.comhormonebalance.org The fetal adrenal glands are highly active in producing steroid sulfates. hormonebalance.org The placenta possesses steroid 21-sulfatase activity, which can hydrolyze DOCS from the fetal circulation, releasing DOC that can then enter the maternal bloodstream. nih.gov Conversely, the placenta can also synthesize DOCS from fetal-derived precursors like 21-hydroxy-pregnenolone. hormonebalance.org

Studies have shown a significant difference in the concentrations of DOCS between umbilical arterial and venous blood, suggesting placental uptake and metabolism of this steroid sulfate. nih.gov In cases of placental sulfatase deficiency, there is an impairment in the hydrolysis of not only steroid-3-sulfates but also steroid 21-sulfates like DOCS, underscoring the critical role of this placental enzyme in the maternal-fetal exchange and metabolism of these compounds. nih.gov

The table below presents data on the concentrations of deoxycorticosterone (DOC) and this compound (DOCS) in maternal and fetal compartments at term, illustrating the significant gradients and the role of the placenta in their regulation.

| Compartment | Deoxycorticosterone (DOC) (pg/ml) | This compound (DOCS) (pg/ml) |

|---|---|---|

| Maternal Venous Serum | 1,530 ± 190 | 2,450 ± 320 |

| Umbilical Venous Serum | 1,120 ± 160 | 10,340 ± 1,510 |

| Umbilical Arterial Serum | 1,240 ± 170 | 18,890 ± 2,750 |

Data adapted from Corsan et al., 1983. Values are mean ± SEM.

Molecular Interactions and Biological Activities of Deoxycorticosterone Sulfate

Role as a Transportable Reservoir for Active Hormone Precursors

Deoxycorticosterone sulfate (B86663) (DOCS) serves as a crucial transportable reservoir for active hormone precursors. The process of sulfation, which involves the addition of a sulfate group to a steroid molecule, significantly increases its water solubility. This chemical modification facilitates the transport of steroids in the bloodstream, effectively creating a circulating pool of hormone precursors. wikipedia.orgoup.com These sulfated steroids, including DOCS, can then be distributed throughout the body to various target tissues.

In these tissues, the enzyme steroid sulfatase (STS) plays a pivotal role. STS hydrolyzes the sulfate group from the steroid, converting the inactive, sulfated precursor back into its biologically active, unconjugated form. oup.com This enzymatic action allows for the localized release of active hormones, tailored to the specific needs of a particular tissue.

The human placenta is a prime example of a tissue with high steroid sulfatase activity. nih.gov It can efficiently hydrolyze both dehydroepiandrosterone (B1670201) sulfate (DHEAS) and deoxycorticosterone sulfate. nih.gov This process is vital during pregnancy, where the placenta utilizes sulfated steroid precursors from both the mother and the fetus to synthesize essential hormones. hormonebalance.org For instance, 21-hydroxypregnenolone (B45168) disulfate has been proposed as a precursor for deoxycorticosterone (DOC) during pregnancy, with the placenta being capable of hydrolyzing the 21-sulfate. bioscientifica.com This highlights the role of DOCS and other sulfated steroids as transportable substrates for the production of active mineralocorticoids and other steroid hormones.

While disulfation could be seen as a catabolic (breakdown) reaction, there is evidence to suggest that these molecules can also function as transportable reservoirs for active hormone precursors, similar to the well-established roles of DHEA sulfate and estrone (B1671321) sulfate. bioscientifica.com

Modulation of Neurotransmitter Receptors by Sulfated Steroids

Sulfated steroids, including this compound, are recognized as significant modulators of neurotransmitter receptors in the central nervous system. Their actions are distinct from their unsulfated counterparts and contribute to the complex regulation of neuronal excitability.

GABAergic Neuroactive Steroid Pathways (e.g., THDOC)

Deoxycorticosterone is a precursor for the potent neuroactive steroid tetrahydrodeoxycorticosterone (B129496) (THDOC). wikipedia.orgfrontiersin.org The synthesis of THDOC from DOC involves the enzymes 5α-reductase and 3α-hydroxysteroid oxidoreductase. nih.gov THDOC is a powerful positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. wikipedia.orgiiab.mecolumbia.edu By enhancing the action of GABA, THDOC produces sedative, anxiolytic (anxiety-reducing), and anticonvulsant effects. wikipedia.orgiiab.me

The production of THDOC is influenced by stress, with the adrenal glands increasing its synthesis alongside cortisol in response to adrenocorticotropic hormone (ACTH). grp-ak.de As a stress-related neuroactive steroid, THDOC can cross the blood-brain barrier and modulate neuronal function, highlighting a direct link between peripheral steroid synthesis and central nervous system activity. grp-ak.denih.gov

Interaction with GABAA Receptors (e.g., positive vs. negative modulation by sulfation)

The sulfation of a neurosteroid can dramatically alter its effect on the GABA-A receptor. While many 3α-hydroxysteroids, like THDOC and allopregnanolone (B1667786), are positive modulators that enhance GABA-A receptor function, their sulfated forms often act as negative modulators. researchgate.netnih.govunict.it This suggests that sulfation can act as a molecular switch, reversing the modulatory direction of a steroid from potentiating to inhibiting GABAergic neurotransmission. researchgate.netnih.gov

Specifically, sulfated steroids such as pregnenolone (B344588) sulfate act as negative allosteric modulators of the GABA-A receptor. frontiersin.orgscielo.br This inhibitory effect is not competitive with the positive modulation by unsulfated steroids, indicating that they act at distinct sites on the receptor complex. researchgate.netnih.gov The negative charge conferred by the sulfate group appears to be crucial for this inhibitory activity. researchgate.netnih.gov This dual modulation by sulfated and unsulfated steroids provides a sophisticated mechanism for the fine-tuning of inhibitory neurotransmission in the brain.

It has been observed that inhibitory neurosteroids bind within the pore of the GABA-A receptor, suggesting a mechanism of pore block to explain their inhibitory action. osti.gov In contrast, positive modulators like allopregnanolone bind at the interface between the receptor and the cell membrane. osti.gov

NMDA Receptor Modulation

In addition to their effects on GABA-A receptors, sulfated neurosteroids also modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission and synaptic plasticity. Pregnenolone sulfate, a well-studied sulfated neurosteroid, has been shown to potentiate NMDA receptor function. mdpi.comnih.govharvard.edu This potentiation is thought to occur through an allosteric mechanism, at a site distinct from other known modulatory sites on the NMDA receptor. scielo.brnih.gov

The modulation of NMDA receptors by sulfated steroids can have significant implications for cognitive processes such as learning and memory. researchgate.netresearchgate.net While some sulfated steroids enhance NMDA receptor activity, others can have inhibitory effects, indicating a complex and structure-dependent interaction. researchgate.net

Interaction with Transient Receptor Potential Channels (e.g., TRPM3)

Recent research has identified a novel class of targets for sulfated steroids: the Transient Receptor Potential (TRP) channels. Specifically, pregnenolone sulfate has been identified as an activator of the TRPM3 channel. mdpi.comkuleuven.benih.gov This finding has expanded the known biological roles of sulfated steroids beyond their modulation of classical neurotransmitter receptors.

TRPM3 channels are calcium-permeable ion channels that are expressed in various tissues, including pancreatic beta cells and vascular smooth muscle cells. ahajournals.org The activation of TRPM3 by pregnenolone sulfate can lead to calcium influx and subsequent cellular responses, such as insulin (B600854) secretion. ahajournals.org While direct evidence for the interaction of this compound with TRPM3 is still emerging, the findings with pregnenolone sulfate strongly suggest that TRP channels are a significant target for sulfated steroids in general. This interaction represents a non-genomic signaling pathway through which these steroids can rapidly influence cellular function. kuleuven.benih.gov

Mineralocorticoid Receptor (MR) Interactions

Deoxycorticosterone (DOC), the unsulfated precursor of DOCS, is a potent mineralocorticoid hormone. wikipedia.org It exerts its biological effects by binding to and activating the mineralocorticoid receptor (MR). nih.govdrugbank.com The MR is a nuclear receptor that, upon ligand binding, translocates to the nucleus and regulates the transcription of target genes. oup.combiorxiv.org This genomic mechanism is fundamental to the role of mineralocorticoids in regulating electrolyte balance and blood pressure. taylorandfrancis.com

While aldosterone (B195564) is the most potent endogenous ligand for the MR, DOC also binds with high affinity and acts as an agonist. oup.commedchemexpress.com The physiological glucocorticoids, cortisol and corticosterone (B1669441), also have a high affinity for the MR. nih.gov The interaction of DOC with the MR is a key step in the mineralocorticoid pathway, ultimately leading to the production of aldosterone. wikipedia.orghealthmatters.io

Deoxycorticosterone as a Ligand and its Transcriptional Activity

Deoxycorticosterone (DOC), a steroid hormone produced by the adrenal gland, functions as a mineralocorticoid and serves as a precursor to aldosterone. medchemexpress.com It exerts its effects by binding to and activating specific nuclear receptors, thereby modulating the transcription of target genes. oup.com The transcriptional activity of DOC is particularly relevant in the context of the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR). oup.comnih.gov

In vitro studies have demonstrated that DOC is a potent agonist of the mineralocorticoid receptor. For instance, in studies involving the rainbow trout (Oncorhynchus mykiss) mineralocorticoid receptor (rtMR), DOC was found to be as effective as aldosterone in enhancing transcriptional activity, with an EC50 value of approximately 1.6 x 10⁻¹⁰ M. oup.com This indicates a high affinity and potency of DOC for the MR, comparable to that of aldosterone. oup.com

The interaction of DOC with the glucocorticoid receptor (GR) presents a more complex picture. While some steroids with high affinity for the GR can induce its recruitment to target gene promoters, they may not necessarily activate transcription. nih.gov Research on the glucocorticoid-induced expression of the tyrosine aminotransferase (TAT) gene revealed that while DOC could trigger the binding of the GR to the TAT gene's glucocorticoid response element (GRE), it failed to significantly induce the production of TAT mRNA. nih.gov This suggests that the binding of DOC to the GR may induce a receptor conformation that is not conducive to transcriptional activation. nih.gov

The transcriptional activity of DOC is also influenced by the cellular context, particularly the presence of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This enzyme converts cortisol to the inactive cortisone, thereby preventing it from binding to and activating the MR. bioscientifica.comahajournals.org In tissues where 11β-HSD2 is expressed, such as the gills and intestine of fish, it allows for DOC to access and activate the MR even in the presence of higher concentrations of cortisol. oup.comifremer.fr

Table 1: Transcriptional Activity of Deoxycorticosterone on Different Receptors

| Receptor | Ligand | Effect on Transcriptional Activity | Model System | Reference |

| Mineralocorticoid Receptor (MR) | Deoxycorticosterone | Potent agonist, enhances transcriptional activity | Rainbow trout (Oncorhynchus mykiss) | oup.com |

| Glucocorticoid Receptor (GR) | Deoxycorticosterone | Induces receptor binding to DNA but not significant transcriptional activation | Rat hepatoma cells | nih.gov |

Influence of Deoxycorticosterone on Aldosterone-Mediated Receptor Interactions

Deoxycorticosterone (DOC) can influence the interactions of aldosterone with its primary receptor, the mineralocorticoid receptor (MR). Both DOC and aldosterone are ligands for the MR, but their effects and the cellular responses they elicit can differ. researchgate.net The presence of DOC can modulate the signaling pathways activated by aldosterone.

In tissues that express the MR but not the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), such as the heart and certain regions of the brain, glucocorticoids like cortisol can act as the primary ligands for the MR. bioscientifica.comahajournals.org In these contexts, glucocorticoids can have effects that oppose those of aldosterone. ahajournals.org The administration of DOC, which has significant mineralocorticoid activity, can lead to pathological effects like cardiac inflammation and fibrosis. oup.com

Furthermore, the interaction between the N-terminal domain and the C-terminal ligand-binding domain of the human MR is dependent on the specific ligand bound. While this interaction is promoted by aldosterone, it is unexpectedly antagonized by cortisol and deoxycorticosterone. bioscientifica.com This suggests that DOC can induce a different conformational state in the MR compared to aldosterone, potentially leading to the recruitment of different co-regulatory molecules and subsequent downstream effects.

In vascular smooth muscle cells, which express both the MR and 11β-HSD2, blocking the enzyme allows physiological levels of cortisol to activate the MR and produce responses similar to those of aldosterone or deoxycorticosterone. ahajournals.org This highlights the importance of the cellular environment in determining the ultimate effect of these mineralocorticoids.

MR Heterodimerization and Functional Diversity

The mineralocorticoid receptor (MR) can form heterodimers with the glucocorticoid receptor (GR), a process that significantly expands the functional diversity of glucocorticoid and mineralocorticoid signaling. nih.govbiorxiv.org This interaction is possible because both receptors share a high degree of similarity in their DNA-binding domains (DBD) and ligand-binding domains (LBD), allowing them to recognize the same DNA binding sites. nih.gov

The formation of MR-GR heterodimers can lead to synergistic or inhibitory effects on gene transcription, depending on the cellular context and the specific target genes. nih.gov For instance, these heterodimers can be more effective at repressing certain gene responses than either receptor acting alone. nih.gov This interaction provides a mechanism for fine-tuning the cellular response to glucocorticoids in tissues where both receptors are co-expressed. nih.gov

Computational models suggest that the interaction between MR and GR is not limited to a simple heterodimer. A variety of molecular complexes, including dimers of dimers (2xGR, 2xMR) and other arrangements, are structurally possible. nih.gov This structural flexibility, or allostery, suggests that the specific nature of the MR-GR interaction can be influenced by the presence of different ligands, the specific DNA binding site, and other interacting proteins. nih.gov This contributes to the functional diversity of glucocorticoid-mediated gene regulation.

The concept of heterodimerization is not unique to nuclear receptors. In the realm of G protein-coupled receptors (GPCRs), heterodimerization between different receptor subtypes, such as the β1- and β2-adrenergic receptors, can create novel receptor populations with distinct pharmacological and signaling properties. ahajournals.org This principle of functional diversification through heterodimerization is a recurring theme in cellular signaling. emory.eduoup.com

Potential as an Immune Stimulator (in specific animal models)

Research in specific animal models, particularly in fish, suggests that deoxycorticosterone (DOC) may act as an immune stimulator. medchemexpress.commdpi.com This effect appears to be mediated through its interaction with the mineralocorticoid receptor (MR).

In Eurasian perch, administration of DOC led to an upregulation of mRNA expression for genes involved in the immune response, such as C-type lysozyme (B549824) and apolipoprotein A1, in the spleen and gills. medchemexpress.com Similarly, in juvenile rainbow trout, DOC was found to potentially regulate immune-related biological processes, including the production of pro-inflammatory cytokines. mdpi.com

The mechanism behind this immune-stimulatory effect may involve the activation of the MR on various immune cells. Studies in rodent models of hypertension have shown that activation of the MR on macrophages and dendritic cells can promote inflammatory responses. mdpi.comnih.gov For example, MR stimulation on dendritic cells can lead to the activation of T-lymphocytes and induce a pro-inflammatory phenotype. nih.gov Furthermore, stimulation of the P2X7 receptor on immune cells like macrophages and lymphocytes, which is linked to inflammatory cytokine release, is a key factor in the renal injury and hypertension observed in DOCA-salt models. physiology.org

It is important to note that the DOCA-salt model of hypertension is characterized by an inflammatory component, with infiltration of immune cells like macrophages and T-cells into tissues such as the kidney. nih.govphysiology.orgnih.gov The immunosuppressant mycophenolate mofetil, which inhibits lymphocyte proliferation, has been shown to attenuate the development of hypertension in this model, further highlighting the role of the immune system. nih.gov

Advanced Analytical Methodologies for Deoxycorticosterone Sulfate Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for steroid analysis due to its high specificity and sensitivity, allowing for the simultaneous measurement of multiple steroids. mdpi.comnih.govnih.gov This technique is often preferred over immunoassays, which can be limited by cross-reactivity and lower precision. mdpi.comnih.gov

Sample Preparation Techniques: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Effective sample preparation is critical to remove interfering substances from complex biological matrices like serum and plasma before LC-MS/MS analysis. phenomenex.comnih.gov Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from a liquid sample. phenomenex.comnih.gov It involves passing the sample through a solid adsorbent material that retains the analytes of interest, which are then eluted with a suitable solvent. phenomenex.comthermofisher.com For steroid analysis, polymeric reversed-phase SPE cartridges are often employed. phenomenex.com Online SPE methods have also been developed to automate and expedite the sample preparation process. nih.gov One-step sample preparation methods combining protein precipitation with phospholipid removal using SPE have been shown to be effective. mdpi.comthermofisher.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For instance, methyl-tert-butyl-ether (MTBE) has been used to extract corticosteroids from samples. nih.gov A simple LLE sample preparation can achieve the required sensitivity for the quantitation of a panel of steroids. thermofisher.com

Table 1: Comparison of Sample Preparation Techniques

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Differential partitioning between a solid and liquid phase. phenomenex.com | Differential solubility in two immiscible liquid phases. researchgate.net |

| Automation | Can be automated, including online methods. nih.gov | Generally a manual, multi-step process. |

| Selectivity | High selectivity based on sorbent chemistry. phenomenex.com | Dependent on solvent choice and pH. researchgate.net |

| Common Application | Cleanup of complex matrices like serum and plasma for steroid analysis. phenomenex.comnih.gov | Extraction of steroids from biological fluids. nih.govthermofisher.com |

Derivatization Strategies for Enhanced Sensitivity

While LC-MS/MS offers high sensitivity, derivatization can be employed to further enhance the detection of certain steroids, particularly those with poor ionization efficiency. researchgate.net Derivatization involves chemically modifying the analyte to improve its chromatographic behavior or ionization in the mass spectrometer. researchgate.netmdpi.com For example, dansyl chloride derivatization has been shown to improve the response of estrogens in LC-MS/MS analysis by two- to eight-fold. nist.govnih.gov However, for many steroid sulfates, direct analysis without derivatization is possible and often preferred to simplify the workflow. mdpi.com

Challenges in Isomer Distinction and Ion Suppression

A significant challenge in steroid analysis is the presence of isomers, which are molecules with the same mass but different structures. sciex.com Distinguishing between isomers like 11-deoxycorticosterone and 17-hydroxyprogesterone can be difficult as they may produce identical fragment ions in collision-induced dissociation (CID). sciex.com Chromatographic separation is therefore essential to resolve these isomers before they enter the mass spectrometer. sciex.comsciex.jp

Ion suppression is another major challenge in LC-MS/MS analysis of biological samples. mdpi.commedrxiv.org This phenomenon occurs when co-eluting matrix components, such as phospholipids, interfere with the ionization of the target analyte, leading to a decrease in signal intensity and inaccurate quantification. mdpi.comresearchgate.net Strategies to mitigate ion suppression include thorough sample cleanup, optimization of chromatographic conditions, and the use of matrix-matched calibrators. mdpi.comtandfonline.com

Qualitative and Quantitative Analysis (e.g., selected ion monitoring, multiple reaction monitoring)

LC-MS/MS is used for both qualitative and quantitative analysis of steroids. sciex.comlcms.cz

Qualitative Analysis: This involves identifying the presence of specific steroids in a sample. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the identification of unknown compounds. sciex.com

Quantitative Analysis: This involves measuring the concentration of specific steroids. The most common quantitative techniques in LC-MS/MS are selected ion monitoring (SIM) and multiple reaction monitoring (MRM). sciex.jplcms.cz

Selected Ion Monitoring (SIM): In SIM, the mass spectrometer is set to monitor only a few specific m/z values corresponding to the ions of the target analytes. nih.govucl.ac.uk This increases the sensitivity of the analysis by focusing the instrument's acquisition time on the ions of interest. nih.gov

Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive technique used in tandem mass spectrometry. sciex.jptandfonline.com It involves selecting a precursor ion in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. sciex.jp This two-stage filtering process significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the accurate quantification of low-level analytes. sciex.jpannlabmed.org

Table 2: Quantitative LC-MS/MS Techniques

| Technique | Description | Advantages |

|---|---|---|

| Selected Ion Monitoring (SIM) | The mass spectrometer monitors a few specific m/z values of target analytes. nih.govucl.ac.uk | Increased sensitivity by focusing acquisition time. nih.gov |

| Multiple Reaction Monitoring (MRM) | A precursor ion is selected, fragmented, and a specific product ion is monitored. sciex.jptandfonline.com | High specificity and sensitivity, reduced background noise. sciex.jpannlabmed.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Conjugates

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govnih.gov For the analysis of steroid conjugates like DOCS, which are non-volatile, a hydrolysis step is required to cleave the conjugate moiety, followed by derivatization to increase the volatility of the free steroid for GC analysis. nih.govnih.govportlandpress.com This lengthy sample preparation process can be a limitation. oup.com However, GC-MS remains a gold standard for steroid profiling, offering high reproducibility and sensitivity. nih.govbioscientifica.com Selected ion monitoring (SIM) is often used in GC-MS to enhance sensitivity for quantitative analysis. ucl.ac.uknih.gov

Immunoanalytical Methods (e.g., Radioimmunoassay)

Immunoanalytical methods, such as radioimmunoassay (RIA), are based on the specific binding of an antibody to its antigen. nih.gov These methods have been widely used for steroid analysis due to their simplicity and the availability of commercial kits. nih.govnih.gov A direct RIA for deoxycorticosterone sulfate (B86663) has been developed, allowing for its measurement without a hydrolysis step. nih.gov This assay demonstrated high affinity and specificity, with a determination range of 50-5000 pg. nih.gov However, a major limitation of immunoassays is the potential for cross-reactivity, where the antibody may bind to structurally similar steroids, leading to inaccurate results. nih.gov While mass spectrometry-based methods are generally considered more specific, immunoassays can still be a valuable tool, particularly for routine screening. nih.govnih.gov

Ultra-High Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UHPSFC-MS/MS)

Ultra-High Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UHPSFC-MS/MS) has emerged as a powerful and advantageous technique for the analysis of steroids, including sulfated conjugates like Deoxycorticosterone sulfate. This method utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for high-speed and high-efficiency separations, often surpassing the performance of traditional High-Performance Liquid Chromatography (HPLC).

The coupling of UHPSFC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for the detection and quantification of target analytes in complex biological matrices such as plasma and urine. diva-portal.org For sulfated steroids, which possess a polar sulfate group, UHPSFC offers distinct advantages. It is often considered a normal-phase chromatographic technique, which is well-suited for the separation of such polar compounds. diva-portal.org

Research has demonstrated that UHPSFC-MS/MS is a robust alternative to conventional methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for steroid profiling. unil.chchromatographyonline.com Studies have successfully developed and validated UHPSFC-MS/MS methods for the simultaneous analysis of a wide array of endogenous steroids. For instance, a method for analyzing ten endogenous urinary steroids showed that while concentrations were slightly overestimated compared to GC-MS, the crucial steroid ratios showed less than a 10% difference, highlighting its potential for reliable steroid profiling. unil.chchromatographyonline.com

The enhanced sensitivity of UHPSFC-MS/MS is a significant finding. In a comparative study for the analysis of glucuronide and sulfate steroids in urine, UHPSFC-MS/MS demonstrated better sensitivity than UHPLC-MS/MS. nih.gov An optimized method for 12 sulfated steroids achieved impressive limits of quantification of 0.1 ng/mL in urine. nih.gov This level of sensitivity is crucial for detecting the often low concentrations of specific steroid sulfates in biological samples. The analysis time is also notably short, with some methods achieving separation of multiple steroids within minutes, offering a high-throughput capacity. researchgate.net

| Parameter | UHPSFC-MS/MS Performance for Sulfated Steroid Analysis |

| Mobile Phase | Supercritical Carbon Dioxide with a modifier (e.g., Methanol) wada-ama.org |

| Stationary Phase | Various, including BEH, BEH 2-ethyl-pyridine, HSS C18 SB, and CSH fluorophenyl nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for sulfated steroids diva-portal.org |

| Analysis Time | Rapid, with separations often achieved in under 15 minutes nih.govresearchgate.net |

| Sensitivity (LOQ) | High, with reported limits of quantification as low as 0.1 ng/mL for sulfated steroids in urine nih.gov |

| Advantages | High throughput, excellent sensitivity, "green" technology due to reduced solvent usage nih.govwada-ama.org |

Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Imaging (MALDI-MSI)

Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Imaging (MALDI-MSI) is a cutting-edge, label-free molecular imaging technique that allows for the visualization of the spatial distribution of analytes, including this compound, directly within tissue sections. nih.govoup.com This methodology provides invaluable insights into the localized concentration and distribution of steroids within the intricate architecture of tissues, which is information that cannot be obtained from homogenized samples. nih.gov

The MALDI-MSI process involves coating a thin tissue section with a chemical matrix that absorbs energy from a laser. The laser is fired at discrete spots across the tissue, and the matrix desorbs and ionizes the analyte molecules, which are then detected by the mass spectrometer. This process is repeated across the entire tissue section to generate a molecular map, or ion image, that shows the distribution of specific molecules based on their mass-to-charge ratio. maastrichtuniversity.nl

For the analysis of sulfated steroids, which can be challenging to ionize directly, specific matrices and ionization modes are employed. Research on human adrenal glands has successfully utilized 9-aminoacridine (B1665356) (9-AA) as a matrix in negative ionization mode to image the distribution of various sulfated steroids, such as DHEA-S and pregnenolone (B344588) sulfate. nih.govoup.com This approach revealed distinct zonal localization of these steroids within the adrenal cortex, demonstrating the technique's power in understanding functional steroid biochemistry at a tissue level. nih.gov

The spatial resolution of MALDI-MSI can be on the micrometer scale, providing detailed images of molecular distributions within different histological structures. nih.govpathogen-ri.eu Studies on adrenocortical carcinoma have also applied MALDI-MSI to formalin-fixed, paraffin-embedded (FFPE) tissues, which are commonly available in clinical archives. oup.com This highlights the technique's potential for both basic research and clinical applications, such as investigating the role of steroid sulfation in tumor pathophysiology. oup.comnih.gov The identification of detected molecules can be confirmed using tandem mass spectrometry (MS/MS) directly on the tissue. nih.gov

| Parameter | MALDI-MSI for Sulfated Steroid Imaging |

| Sample Type | Thin tissue sections (frozen or FFPE) nih.govoup.com |

| Matrix | 9-Aminoacridine (9-AA) is commonly used for sulfated steroids nih.govoup.com |

| Ionization Mode | Negative ion mode is effective for detecting the negatively charged sulfate group nih.govoup.com |

| Spatial Resolution | High, capable of resolving distinct histological features (e.g., 60-70 μm) nih.govoup.com |

| Key Findings | Reveals specific spatial distribution of sulfated steroids within tissues (e.g., adrenal gland zones) nih.gov |

| Advantages | Label-free, provides spatial context to molecular data, applicable to archived tissues oup.com |

Comparative Endocrinological Perspectives on Deoxycorticosterone Sulfate

Evolutionary Aspects of Corticosteroid Hormones

The evolution of corticosteroid hormones is a story of increasing complexity and functional diversification. The foundational molecules for steroid hormones are ancient, with estimates suggesting their origins trace back over 4 billion years. endocrinology.org The core structure of steroids, the cyclopentanoperhydrophenanthrene nucleus, is considered a primordial biomolecule. endocrinology.org However, the endocrine systems that utilize these molecules have undergone significant evolution since the first prokaryotic organisms. endocrinology.org

The main pathway for the synthesis of vertebrate steroid hormones, which produces estrogens from progestagens and androgens, is ancient, predating the chordate lineage. plos.org The synthesis pathway for corticosteroids, however, represents a later evolutionary development, specific to vertebrates. plos.org Corticosteroid hormones are crucial for regulating metabolism, hydromineral balance, and the stress response in vertebrates. pnas.org

In most vertebrates, two main classes of corticosteroid receptors, the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR), mediate the actions of these hormones. oup.com These receptors arose from a single ancestral corticosteroid receptor through a gene duplication event approximately 440-470 million years ago. oup.com In bony vertebrates, the GR is typically activated by cortisol and is involved in metabolism, immunity, and stress responses, while the MR, activated by aldosterone (B195564) in tetrapods and 11-deoxycorticosterone (DOC) in teleosts, primarily regulates electrolyte balance. oup.com

The sea lamprey, a member of the ancient lineage of jawless vertebrates (agnathans) that emerged over 500 million years ago, provides a unique window into the early evolution of corticosteroid signaling. pnas.org In this species, 11-deoxycortisol has been identified as the primary corticosteroid hormone, functioning as both a glucocorticoid and a mineralocorticoid. pnas.org This finding suggests that a complex and highly specific corticosteroid signaling pathway was already established in the earliest vertebrates. pnas.org The evolution of different corticosteroid hormones and their specificities for their receptors can be compared to the morphological adaptations observed by Darwin in the beaks of finches, where subtle structural differences lead to significant functional changes. endocrinology.org

Species-Specific Steroidogenesis and Sulfation Patterns

The synthesis and sulfation of corticosteroids, including deoxycorticosterone, exhibit significant variation across different species.

Teleost Fish (e.g., Rainbow Trout, Sea Lamprey)

Rainbow Trout (Oncorhynchus mykiss): In rainbow trout, the interrenal tissue, the piscine equivalent of the adrenal cortex, is the primary site of corticosteroid production. oup.com Cortisol is the most abundant circulating corticosteroid in this species. oup.com However, 11-deoxycorticosterone (DOC) is also a circulating hormone in teleosts, with plasma levels during spermiation and oocyte maturation in rainbow trout ranging from 6.1 to 9.4 nM. oup.com While cortisol is considered to have both glucocorticoid and mineralocorticoid activity, recent evidence suggests that DOC may act as a physiological ligand for the mineralocorticoid receptor (MR). nih.govnih.gov DOC has been shown to be a potent agonist of the rainbow trout MR. oup.com

The steroidogenic pathway in rainbow trout testes involves several key enzymes, including cytochrome P450 side-chain cleavage (P450scc), 3β-hydroxysteroid dehydrogenase/Δ5–4-isomerase (3β-HSD), and cytochrome P450 17α-hydroxylase/17,20-lyase (P450c17), which are primarily localized in Leydig cells. nih.govbioscientifica.com The expression of genes encoding these steroidogenic enzymes and the steroidogenic acute regulatory protein (StAR) changes during spermatogenesis, correlating with sex steroid levels. bioscientifica.com While the synthesis of DOC is established, the specific sulfation of DOC to form deoxycorticosterone sulfate (B86663) in rainbow trout has not been extensively documented in the available literature.

Sea Lamprey (Petromyzon marinus): The steroidogenic profile of the sea lamprey is distinct from that of many other vertebrates. The principal gonadal steroids in this species appear to be 15α-hydroxylated compounds, such as 15α-hydroxyprogesterone and 15α-hydroxytestosterone. nih.gov Injections of gonadotropin-releasing hormone (GnRH) have been shown to stimulate the production of progesterone (B1679170) and 17β-estradiol. nih.gov As mentioned earlier, 11-deoxycortisol is the primary corticosteroid in the sea lamprey, and its levels are regulated by the hypothalamus-pituitary axis. pnas.org There is no clear evidence from the provided research to suggest that deoxycorticosterone or its sulfated form are significant components of the steroid profile in the sea lamprey.

Rodent Models (e.g., Rat)

In rodent models, particularly the rat, deoxycorticosterone plays a role as both a systemic hormone and a neurosteroid. The DOCA-salt model, where rats are treated with deoxycorticosterone acetate (B1210297) and high salt intake, is a widely used model for studying hypertension. researchgate.netahajournals.org

Within the rat brain, DOC is identified as a neurosteroid. nih.govjst.go.jp Neurosteroids are steroids synthesized within the central nervous system, either de novo from cholesterol or through the metabolism of circulating steroid precursors. nih.gov The rat retina has been shown to synthesize a range of steroids, including DOC. nih.gov The metabolism of neurosteroids in the rat brain is an active area of research. For instance, the neurosteroids dehydroepiandrosterone (B1670201) (DHEA) and pregnenolone (B344588) are metabolized by 7α-hydroxylation in rat brain microsomes. nih.govportlandpress.comportlandpress.com While the presence and metabolism of DOC in the rat brain are established, the specific sulfation of DOC to deoxycorticosterone sulfate within the rat nervous system is not explicitly detailed in the provided search results.

Human this compound Metabolism and Secretion

In humans, this compound is a notable steroid, particularly during pregnancy. The levels of both DOC and this compound are significantly elevated in the umbilical cord plasma of newborns. oup.comoup.com

Studies on the metabolism of DOC and this compound in men and nonpregnant women have revealed that there is minimal interconversion between the two in the plasma. nih.govnih.gov This suggests that both DOC and this compound are likely direct secretory products, presumably from the adrenal cortex. nih.gov The production rate of DOC in men and nonpregnant women is approximately 66 µ g/24h , while the production rate of this compound is about 92 µ g/24h . nih.gov

A key site for the conversion of DOC to this compound is the liver. nih.govjci.orgnih.gov However, most of the this compound formed in the liver does not enter the bloodstream but is instead excreted into the bile. nih.govjci.orgnih.gov In the intestine, bacterial enzymes can then metabolize this compound. nih.govjci.orgnih.gov Interestingly, the intrahepatic conversion of DOC to its sulfate form is significantly higher in premenopausal women compared to men. jci.orgnih.gov

The human fetal kidney is another important site for the synthesis of both DOC and this compound. oup.comoup.com The enzyme C-21 hydroxysteroid sulfotransferase, which is responsible for the sulfation of DOC, is found in the cytosolic fraction of fetal kidney tissue. oup.comoup.com The synthesis of DOC and its subsequent sulfation in the kidney, a primary site of mineralocorticoid action, suggests a localized regulatory mechanism. oup.comoup.com

Neurosteroid Metabolism and Regulation Across Species

Neurosteroids are increasingly recognized for their important modulatory roles in the central nervous system. nih.gov They can be synthesized de novo in the brain or metabolized from peripheral steroid precursors. nih.gov

In rats, the brain possesses the enzymatic machinery to metabolize various steroids. As mentioned, DHEA and pregnenolone undergo 7α-hydroxylation in rat brain microsomes, a process that is developmentally regulated, increasing significantly in adulthood. nih.govportlandpress.comportlandpress.com This metabolic pathway can be influenced by other steroids, such as estradiol. nih.govportlandpress.com The presence of neurosteroids like allopregnanolone (B1667786) and tetrahydrodeoxycorticosterone (B129496) (THDOC), which are metabolites of progesterone and deoxycorticosterone respectively, highlights the active metabolism of steroids within the brain. nih.gov These A-ring reduced metabolites are formed through the sequential action of 5α-reductase and 3α-hydroxysteroid oxidoreductase. nih.gov

Across species, from amphibians to mammals, the capacity for neurosteroidogenesis appears to be a conserved feature, indicating fundamental physiological roles for these brain-synthesized steroids. elsevierpure.com While the specific profile of neurosteroids and their metabolic pathways can differ between species, the general principle of local steroid synthesis and action within the nervous system is a common theme. The sulfation of neurosteroids, including the potential for deoxycorticosterone sulfation, adds another layer of regulation, as sulfated steroids generally have different solubility and receptor binding properties compared to their unconjugated forms. However, the specific roles and regulation of this compound as a neurosteroid across different species require further investigation.

Future Directions in Deoxycorticosterone Sulfate Research

Elucidating Underexplored Enzymatic Regulation Mechanisms

The biosynthesis and metabolism of deoxycorticosterone sulfate (B86663) (DOCS) involve a complex interplay of enzymes whose regulatory mechanisms are not fully understood. Deoxycorticosterone (DOC) is synthesized from progesterone (B1679170) by the enzyme 21-hydroxylase (P450c21). hmdb.camdpi.comnih.gov Subsequently, DOC can be converted to corticosterone (B1669441) by 11β-hydroxylase (CYP11B2), which is a crucial step in aldosterone (B195564) synthesis. hmdb.canih.gov The sulfation of DOC to DOCS is catalyzed by sulfotransferase enzymes (SULTs). mdpi.comyoutube.com While the primary enzymes in the pathway have been identified, the nuanced regulation of their activity, expression, and the factors that dictate the flux of intermediates between pathways remain key areas for future investigation.

Research has shown that C-21 hydroxysteroid sulfotransferase activity is primarily located in the cytosolic fraction of human fetal kidney tissue. oup.comnih.gov Studies in human fetal kidney preparations have determined the apparent Michaelis-Menten constant (Km) of C-21 hydroxysteroid sulfotransferase for DOC to be 4.7 µM. oup.comnih.gov Further research is needed to explore the regulation of this and other relevant sulfotransferases, including potential inhibition or induction by endogenous and exogenous compounds. For instance, the metabolism of deoxycorticosterone pivalate, a synthetic analog, can be altered by a variety of drugs, suggesting that the enzymes involved in DOC metabolism are susceptible to external modulation. drugbank.com Understanding these regulatory networks at a molecular level will provide a more complete picture of DOCS physiology.

Deciphering the Physiological Contexts for Deoxycorticosterone Sulfate Production and Release

The physiological circumstances that govern the production and release of DOCS are an area of active and ongoing research. While it is established that the adrenal cortex is a primary site of DOC and DOCS secretion, the specific triggers and modulators of their release are not entirely clear. nih.gov In teleost fish, for example, DOC is secreted by interrenal cells, but the specific stimuli that initiate its release into the plasma are unknown. nih.gov

In humans, plasma levels of DOC and DOCS are notably high in pregnant women and in the umbilical cord plasma of newborns, suggesting a significant role for these steroids during fetal development. oup.comnih.govjci.org Research indicates that the human fetal kidney is a site of both DOC and DOCS synthesis. oup.comnih.gov Furthermore, studies have shown that while plasma DOC can be converted to DOCS in the liver, very little of this newly formed DOCS enters the bloodstream. jci.orgnih.gov Instead, it is primarily directed into the bile. jci.orgnih.gov This suggests a complex compartmentalization of DOCS metabolism and highlights the need to investigate tissue-specific production and release mechanisms in various physiological and pathological states. High levels of DOC can be indicative of adrenal gland overactivity, which may be triggered by factors such as stress. rupahealth.com

Investigating Inter-Individual and Gender-Specific Variances in this compound Metabolism

Significant variations in the metabolism of deoxycorticosterone and its sulfated form have been observed between individuals and sexes, pointing to a complex interplay of genetic, hormonal, and environmental factors.

Studies have revealed a notable sex difference in the hepatic metabolism of DOC. The intrahepatic fractional conversion of DOC to DOCS is significantly higher in premenopausal women compared to men. jci.orgnih.gov This suggests a hormonal influence on the sulfation process. Research on the aldosterone-renin system also highlights sex-specific differences, with females often exhibiting lower renin levels, which can impact the interpretation of diagnostic ratios for conditions like primary aldosteronism. oup.com

In animal models, sexual dimorphism has been observed in the development of DOC-salt induced hypertension, with female rats showing a significantly lower blood pressure response compared to males. nih.gov However, this difference could not be attributed to variations in vasopressin secretion or metabolism. nih.gov Furthermore, studies in mice have shown sex-specific expression of mineralocorticoid target genes in the kidney, with females exhibiting higher levels of Sgk1 and Hsd11b2 mRNA. nih.gov

Recent large-scale human studies have begun to map out the complex relationships between steroid hormone levels, sex, age, and lifestyle factors. medrxiv.org For example, one study found that while 11-deoxycorticosterone levels did not significantly change with age or between sexes, the use of oral contraceptives in women was associated with significantly lower levels of this mineralocorticoid. medrxiv.org These findings underscore the importance of considering sex and other individual factors in future studies of DOCS metabolism to understand its role in health and disease.

Advanced Methodological Refinements for Comprehensive Profiling

The accurate and comprehensive measurement of this compound and other related steroids in biological matrices is crucial for advancing our understanding of their physiological roles. The development of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has revolutionized the field of steroidomics.

LC-MS/MS offers high specificity and sensitivity, allowing for the simultaneous quantification of multiple steroid sulfates and unconjugated steroids from a single sample. acs.orgresearchgate.netrsc.org This "profiling" or "targeted metabolomics" approach is superior to older methods that often required chemical or enzymatic hydrolysis, which could introduce inaccuracies. researchgate.netnih.gov Modern LC-MS/MS methods can analyze intact steroid conjugates, distinguishing between sulfated and glucuronidated forms. researchgate.netnih.govbioscientifica.com

Recent advancements in LC-MS/MS methodology have focused on expanding the number of sulfated steroids that can be analyzed in a single run and improving the limits of quantification. nih.gov For example, methods have been developed to quantify a panel of 11 intact steroid sulfates in human serum, with limits of quantification ranging from 1 to 80 ng/ml. nih.gov Another approach utilized a reversed-phase phenyl column to separate eight free steroids and four biologically relevant sulfated steroids in a single analytical run. acs.orgacs.org Supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) is also emerging as a robust and selective method for profiling steroid sulfates in human plasma. diva-portal.org

These methodological refinements are critical for obtaining a more complete and accurate picture of the steroid metabolome, which will be essential for elucidating the complex roles of DOCS in various physiological and pathological conditions.

Molecular Mechanisms of this compound and its Metabolites in Receptor Modulation

The biological actions of deoxycorticosterone and its metabolites are mediated through their interaction with steroid receptors, primarily the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR). nih.govdrugbank.com Deoxycorticosterone itself is a potent mineralocorticoid, acting as a precursor to aldosterone. hmdb.cawikipedia.org It stimulates the renal collecting tubules to excrete potassium, similar to aldosterone. hmdb.cawikipedia.org

The sulfated form, DOCS, has historically been considered an inactive metabolite. However, the potential for desulfation back to the active steroid by sulfatase enzymes suggests that DOCS could serve as a circulating reservoir of DOC. youtube.com The precise molecular mechanisms by which DOCS and its potential metabolites might modulate receptor activity are an important area for future research.

Studies in fish have shown that DOC can modulate the activity of both MR and GR, and its effects on gene expression in skeletal muscle are differentially modulated by these two receptors. nih.gov In humans, the interaction of DOC with the MR is a key component of its physiological and pathophysiological effects, such as its role in blood pressure regulation. rupahealth.com The enzyme 11β-hydroxylase (CYP11B2), which converts DOC to corticosterone, requires the redox partner protein adrenodoxin (B1173346) for its catalytic activity. nih.gov Understanding the structural and functional aspects of these protein-protein interactions is crucial for elucidating the regulation of mineralocorticoid synthesis.

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of the role of this compound, it is imperative to integrate data from various "omics" technologies. This includes genomics, transcriptomics, proteomics, and metabolomics (including steroidomics). Such an integrated approach can reveal complex regulatory networks and pathways that would not be apparent from studying a single molecular level.

For instance, transcriptomic analysis in rainbow trout has revealed that DOC induces changes in the expression of genes related to muscle contraction and sarcomere organization. nih.gov Combining this data with proteomics could identify the corresponding protein changes, while metabolomics could reveal shifts in related metabolic pathways.

Steroidomics, the targeted analysis of the full spectrum of steroids, is a powerful tool. Advanced LC-MS/MS methods now allow for the comprehensive profiling of both free and sulfated steroids. acs.orgresearchgate.netnih.gov Integrating this detailed steroid profile with genomic data, such as single nucleotide polymorphisms in steroidogenic enzymes, and transcriptomic data from relevant tissues can help to explain inter-individual and gender-specific variations in DOCS metabolism. medrxiv.orgoup.com

A systems biology approach can also help to place DOCS within the broader context of neuroendocrine and metabolic regulation. For example, neurosteroids, including metabolites of progesterone like allopregnanolone (B1667786) and tetrahydrodeoxycorticosterone (B129496) (THDOC), are known to modulate neuronal excitability and have roles in neuroinflammation. mdpi.com Understanding how the synthesis and signaling of DOCS are integrated with these other neuroactive steroid pathways will be crucial. The integration of data from large clinical cohorts, including information on lifestyle and clinical outcomes, with multi-omics data will be essential for building predictive models of health and disease related to DOCS. medrxiv.org

Q & A

Q. Can DOCS serve as a biomarker for HPA axis dysfunction in stress-related disorders, and what confounders must be controlled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.